molecular formula C19H17ClN2O2 B2618737 N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-76-3

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2618737
CAS No.: 862831-76-3
M. Wt: 340.81
InChI Key: GREDPZQLNJUCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 1,2-dimethylindole.

    Acylation Reaction: The 5-chloro-2-methylphenylamine undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 1,2-dimethylindole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Specific pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethanamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the chloro and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-8-9-13(20)10-15(11)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREDPZQLNJUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.